![molecular formula C8H15N3 B2392850 1-Isobutyl-4-methyl-1H-pyrazol-5-amine CAS No. 3702-15-6](/img/structure/B2392850.png)
1-Isobutyl-4-methyl-1H-pyrazol-5-amine
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Overview
Description
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is a chemical compound with the empirical formula C8H16ClN3. It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine can be represented by the SMILES stringNC(N(CC(C)C)N=C1)=C1C.[H]Cl
. Chemical Reactions Analysis
While specific chemical reactions involving 1-Isobutyl-4-methyl-1H-pyrazol-5-amine are not available, related compounds have been used in various chemical reactions. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized via a solvent-free condensation/reduction reaction sequence .Physical And Chemical Properties Analysis
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is a solid substance. Its empirical formula is C8H16ClN3 and it has a molecular weight of 189.69 .Scientific Research Applications
Synthesis of Ceftolozane
The compound is used as an intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Antileishmanial Activity
Pyrazole-bearing compounds, including “1-Isobutyl-4-methyl-1H-pyrazol-5-amine”, have shown potent antileishmanial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Activity
These compounds also exhibit antimalarial activities . They have been tested against Plasmodium berghei infected mice, showing significant suppression of the infection .
Molecular Docking Studies
The compound is used in molecular docking studies to understand its interaction with proteins and potential mechanisms of action .
Synthesis of Fluorescent Pyrazolo[1,5-a]pyrimidines
The compound can react with α, β -unsaturated compounds to provide easy access to fluorescent pyrazolo[1,5-a]pyrimidines .
Development of New Synthetic Routes
The compound is used in the development of new synthetic routes to various other compounds . For example, it has been used in the synthesis of tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate .
Safety and Hazards
Mechanism of Action
Target of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Mode of Action
The compound’s amine group is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The compound’s amine group, which has significant basicity and nucleophilicity, can undergo a series of nucleophilic substitution reactions, leading to the formation of derivative pyrazole compounds . These derivatives may affect various biochemical pathways.
Pharmacokinetics
The compound is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and highly polar dimethyl sulfoxide . This suggests that the compound may have moderate bioavailability.
properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)5-11-8(9)7(3)4-10-11/h4,6H,5,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLOSPYMNAZTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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